Spectroscopic Characterization of 2-Methyl-3-(4'-methoxybenzoyl)indole: A Technical Guide
Spectroscopic Characterization of 2-Methyl-3-(4'-methoxybenzoyl)indole: A Technical Guide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methyl-3-(4'-methoxybenzoyl)indole stands as a significant heterocyclic scaffold, possessing structural motifs that are of considerable interest in medicinal chemistry. Its indole core is a privileged structure in numerous biologically active compounds, while the substituted benzoyl moiety offers sites for potential receptor interactions.
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-3-(4'-methoxybenzoyl)indole. Moving beyond a simple presentation of data, this document serves as a practical resource for researchers, offering not only the spectral characteristics but also the underlying principles and experimental methodologies. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our analysis in established scientific principles and field-proven insights to ensure both accuracy and trustworthiness.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For 2-Methyl-3-(4'-methoxybenzoyl)indole, both ¹H and ¹³C NMR are indispensable for confirming its constitution.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of distinct proton types and their immediate electronic environment. The expected chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent functional groups.
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Sample Preparation : Accurately weigh 5-10 mg of high-purity 2-Methyl-3-(4'-methoxybenzoyl)indole.[1] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean vial.[1] CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ ~7.26 ppm, which serves as a convenient internal reference.[2]
-
Filtration : To avoid spectral artifacts caused by suspended particles which disrupt magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Instrumentation : The spectrum is acquired on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin-spin coupling patterns.
-
Acquisition Parameters :
-
Pulse Angle : 30-45 degrees to allow for faster relaxation and a shorter recycle delay.
-
Acquisition Time : ~2-3 seconds.
-
Recycle Delay (d1) : 1-2 seconds. A sufficient delay is necessary for quantitative analysis, but for routine qualitative spectra, a shorter delay is acceptable.[3]
-
Number of Scans : 8-16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
-
-
Processing : The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied manually. The spectrum is referenced to the residual CDCl₃ peak at δ 7.26 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Indole N-H | ~8.2 - 8.5 | broad singlet (br s) | - | 1H |
| H-7' | ~7.8 - 7.9 | doublet (d) | ~8.0 | 1H |
| H-2', H-6' | ~7.7 - 7.8 | doublet (d) | ~8.8 | 2H |
| H-4, H-5, H-6 | ~7.2 - 7.4 | multiplet (m) | - | 3H |
| H-3', H-5' | ~6.9 - 7.0 | doublet (d) | ~8.8 | 2H |
| OCH₃ | ~3.9 | singlet (s) | - | 3H |
| CH₃ | ~2.5 | singlet (s) | - | 3H |
The chemical shifts are predicted based on the electronic environment of the protons.
-
Indole N-H (δ ~8.2-8.5) : This proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
Aromatic Protons (δ ~6.9-7.9) : The protons on the benzoyl ring (H-2', H-6', H-3', H-5') and the indole ring (H-4, H-5, H-6, H-7) resonate in this region.
-
The protons ortho to the carbonyl group (H-2', H-6') are expected to be the most deshielded of the benzoyl protons due to the electron-withdrawing anisotropic effect of the C=O bond. They appear as a doublet.
-
The protons ortho to the methoxy group (H-3', H-5') are shielded by its electron-donating resonance effect and appear upfield as a doublet. The coupling constant of ~8.8 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.
-
The protons on the indole's benzene ring (H-4, H-5, H-6, H-7) will appear as a complex multiplet, with the H-7 proton likely being the most downfield due to its proximity to the indole nitrogen.
-
-
Methoxy Protons (OCH₃, δ ~3.9) : The three equivalent protons of the methoxy group appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic for an aryl methyl ether.
-
Methyl Protons (CH₃, δ ~2.5) : The protons of the methyl group at the C2 position of the indole ring also appear as a sharp singlet. Its position reflects the influence of the aromatic indole system.
Caption: Workflow for ¹H NMR analysis.
B. ¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, making spectral interpretation straightforward.
-
Sample Preparation : A more concentrated sample is required for ¹³C NMR due to the low natural abundance (~1.1%) of the ¹³C isotope. Use 25-50 mg of the compound in 0.6-0.7 mL of CDCl₃.[1]
-
Instrumentation and Acquisition : The spectrum is acquired on the same spectrometer, typically immediately after the ¹H spectrum. A standard proton-decoupled pulse sequence is used.
-
Recycle Delay (d1) : 2 seconds. Non-protonated (quaternary) carbons have longer relaxation times, and a longer delay ensures they are adequately observed.[3]
-
Number of Scans : A higher number of scans (e.g., 512-1024) is necessary to achieve a good signal-to-noise ratio. This can take from 20 minutes to over an hour.[1]
-
-
Processing : Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the CDCl₃ triplet centered at δ 77.16 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Benzoyl) | ~190 - 195 |
| C-4' (Methoxy-bearing) | ~163 - 165 |
| C-2 (Indole) | ~145 - 148 |
| C-7a (Indole bridgehead) | ~136 - 138 |
| C-1' (Benzoyl) | ~131 - 133 |
| C-2', C-6' (Benzoyl) | ~130 - 132 |
| C-4, C-5, C-6, C-7 (Indole) | ~120 - 128 |
| C-3a (Indole bridgehead) | ~120 - 122 |
| C-3', C-5' (Benzoyl) | ~113 - 115 |
| C-3 (Indole) | ~114 - 116 |
| OCH₃ | ~55 - 56 |
| CH₃ | ~12 - 14 |
-
Carbonyl Carbon (C=O, δ ~190-195) : The ketone carbonyl carbon is highly deshielded and appears significantly downfield. Its exact position can be confirmed with 2D NMR techniques like HMBC.
-
Aromatic & Olefinic Carbons (δ ~113-165) :
-
The carbon attached to the methoxy group (C-4') is the most shielded of the sp² carbons in the benzoyl ring, appearing far downfield around δ 163-165 due to the oxygen's deshielding effect.
-
The quaternary carbons (C-2, C-7a, C-1', C-3a, C-3) typically show lower intensity signals due to their longer relaxation times.
-
The carbons ortho and para to the electron-donating methoxy group (C-3', C-5') are shielded and appear upfield. Conversely, the carbons ortho to the electron-withdrawing carbonyl group (C-2', C-6') are deshielded.
-
-
Aliphatic Carbons (δ ~12-56) :
-
The methoxy carbon (OCH₃) has a characteristic shift around δ 55-56 ppm.
-
The C2-methyl group (CH₃) is the most shielded carbon, appearing far upfield around δ 12-14 ppm.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.
This method is ideal for non-volatile solid samples and avoids interference from solvents.[4]
-
Sample Preparation : Dissolve a small amount (~10-20 mg) of 2-Methyl-3-(4'-methoxybenzoyl)indole in a few drops of a volatile solvent like dichloromethane or acetone.
-
Film Deposition : Place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹.[5][6] An air background spectrum should be collected first.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3400 | N-H Stretch | Indole N-H |
| ~3100 - 3000 | C-H Stretch | Aromatic (sp²) |
| ~2950 - 2850 | C-H Stretch | Aliphatic (sp³) |
| ~1640 - 1660 | C=O Stretch | Aryl Ketone |
| ~1590 - 1610 | C=C Stretch | Aromatic Ring |
| ~1250 - 1270 | C-O Stretch (asymm.) | Aryl Ether |
| ~1020 - 1040 | C-O Stretch (symm.) | Aryl Ether |
-
N-H Stretch (~3300-3400 cm⁻¹) : A moderately sharp peak in this region is a hallmark of the N-H bond in the indole ring.
-
C-H Stretches (~2850-3100 cm⁻¹) : The sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings. The peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and methoxy groups.
-
Carbonyl Stretch (C=O, ~1640-1660 cm⁻¹) : This will be one of the most intense and sharpest peaks in the spectrum. Its position is indicative of an aryl ketone, where conjugation with the aromatic ring slightly lowers the frequency compared to a simple alkyl ketone.
-
Aromatic C=C Stretches (~1590-1610 cm⁻¹) : These absorptions, often appearing as a pair of peaks, confirm the presence of the aromatic rings.
-
C-O Ether Stretches (~1020-1270 cm⁻¹) : The strong, characteristic asymmetric and symmetric stretches of the aryl-O-CH₃ bond are expected in the fingerprint region, confirming the presence of the methoxy group.
Caption: Workflow for FT-IR analysis.
III. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Electron Ionization is a "hard" ionization technique that causes significant, but reproducible, fragmentation, creating a fingerprint-like mass spectrum useful for structural elucidation and library matching.[7][8]
-
Sample Introduction : A minute amount of the solid sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized by heating under high vacuum.[9]
-
Ionization : In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV).[7] This collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation : The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection : An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
Molecular Formula : C₁₇H₁₅NO₂ Exact Mass : 265.1103 g/mol Molecular Weight : 265.31 g/mol
-
Molecular Ion (M⁺•, m/z 265) : The peak corresponding to the intact radical cation is expected. Its presence confirms the molecular weight of the compound. Due to the aromatic nature of the molecule, this peak should be reasonably intense.
-
Key Fragmentation Pathways :
-
m/z 135 ([CH₃OC₆H₄CO]⁺) : A very prominent peak is expected from the cleavage of the bond between the indole ring and the benzoyl carbonyl group, forming the stable 4-methoxybenzoyl cation. This is a characteristic fragmentation for 3-aroylindoles.
-
m/z 130 ([C₉H₈N]⁺) : Cleavage on the other side of the carbonyl group can lead to the formation of the 2-methylindolyl cation.
-
m/z 107 ([CH₃OC₆H₄]⁺) : Loss of a carbonyl group (CO) from the m/z 135 fragment can produce the 4-methoxyphenyl cation.
-
Caption: Workflow for Electron Ionization MS analysis.
Conclusion
The structural characterization of 2-Methyl-3-(4'-methoxybenzoyl)indole is definitively achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon frameworks, respectively. IR spectroscopy rapidly confirms the presence of key functional groups, including the indole N-H, the aryl ketone carbonyl, and the methoxy ether linkage. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. The protocols and interpretive guidance provided herein constitute a self-validating system for the analysis of this compound, ensuring that researchers can confidently verify its identity and purity, a critical step in any drug discovery and development pipeline.
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